molecular formula C17H11BrO B8368079 1-Bromo-4-(2-formylphenyl)naphthalene

1-Bromo-4-(2-formylphenyl)naphthalene

Cat. No.: B8368079
M. Wt: 311.2 g/mol
InChI Key: BFOOAFXDOZSUBN-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-formylphenyl)naphthalene is a brominated naphthalene derivative featuring a bromine atom at the 1-position and a 2-formylphenyl group at the 4-position of the naphthalene core. The compound’s molecular formula is C₁₇H₁₁BrO, with a molecular weight of 311.18 g/mol. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group enables condensation or nucleophilic addition reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science, particularly in the construction of metal-organic frameworks (MOFs) and fluorescent probes .

Properties

Molecular Formula

C17H11BrO

Molecular Weight

311.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)benzaldehyde

InChI

InChI=1S/C17H11BrO/c18-17-10-9-15(14-7-3-4-8-16(14)17)13-6-2-1-5-12(13)11-19/h1-11H

InChI Key

BFOOAFXDOZSUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 1-bromo-4-(2-formylphenyl)naphthalene and analogous brominated naphthalene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
This compound 1-Br, 4-(2-formylphenyl) C₁₇H₁₁BrO 311.18 Br, Aldehyde
1-Bromo-4-(trifluoromethyl)naphthalene 1-Br, 4-CF₃ C₁₁H₆BrF₃ 275.06 Br, CF₃
1-Bromo-4-methylnaphthalene 1-Br, 4-CH₃ C₁₁H₉Br 221.09 Br, CH₃
1-Bromo-4-(bromomethyl)naphthalene 1-Br, 4-CH₂Br C₁₁H₈Br₂ 300.00 Br, CH₂Br
1-Bromo-2-vinylnaphthalene 1-Br, 2-CH₂CH₂ C₁₂H₉Br 233.11 Br, Vinyl

Key Observations :

  • Electron-withdrawing vs. donating groups : The formyl (-CHO) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing the electrophilicity of the naphthalene ring, whereas methyl (-CH₃) and vinyl (-CH₂CH₂) groups are electron-donating .
  • Reactivity : Bromine at the 1-position is a common site for cross-coupling, while substituents at the 4-position dictate secondary reactivity (e.g., aldehyde condensation, radical bromination of -CH₃) .
This compound

Bromination : Selective bromination of naphthalene derivatives using N-bromosuccinimide (NBS) .

Formyl Group Introduction : Oxidation of a methyl or hydroxymethyl group (e.g., Kornblum oxidation) or Suzuki coupling with 2-formylphenyl boronic acid .

Comparison with Other Compounds:
  • 1-Bromo-4-(trifluoromethyl)naphthalene : Synthesized via cross-coupling of 4-bromonaphthalene boronic acid with trifluoromethylating reagents .
  • 1-Bromo-4-methylnaphthalene : Direct bromination of 4-methylnaphthalene using Br₂ or NBS .
  • 1-Bromo-4-(bromomethyl)naphthalene : Achieved via radical bromination of 4-methylnaphthalene followed by NBS treatment .

Physicochemical Properties

Property This compound 1-Bromo-4-(trifluoromethyl)naphthalene 1-Bromo-4-methylnaphthalene
Melting Point Not reported Not reported 85–87°C
Solubility Likely polar aprotic solvents Organic solvents (e.g., CH₂Cl₂) Toluene, hexanes
Stability Air-stable (aldehyde may oxidize) Hydrolytically stable Stable

Notes:

  • The aldehyde group in this compound increases polarity, improving solubility in DMF or THF compared to non-polar analogs .
  • Trifluoromethyl groups enhance thermal and chemical stability .

Functional Group Impact :

  • Aldehyde : Enables condensation reactions for MOF linkers or bioactive molecules .
  • Bromomethyl : Facilitates nucleophilic substitution for dendrimers or surfactants .
  • Trifluoromethyl : Enhances bioavailability in drug candidates .

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